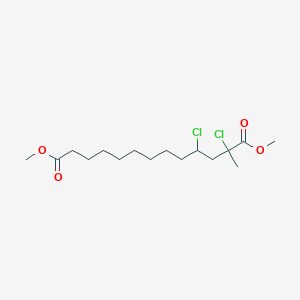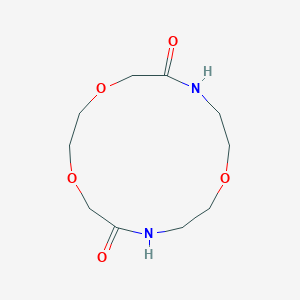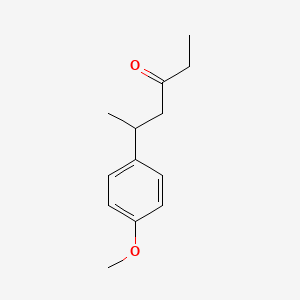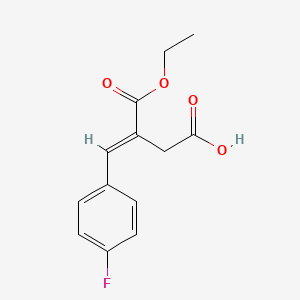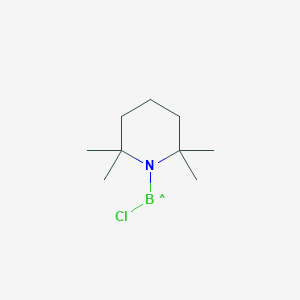
Chloro(2,2,6,6-tetramethylpiperidin-1-yl)boranyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(2,2,6,6-tetramethylpiperidin-1-yl)boranyl is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of a boron atom bonded to a chlorine atom and a 2,2,6,6-tetramethylpiperidin-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2,2,6,6-tetramethylpiperidin-1-yl)boranyl typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a boron-containing reagent, such as boron trichloride. The reaction is usually carried out under an inert atmosphere to prevent the oxidation of the boron compound. The reaction conditions often include low temperatures and the use of a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification through distillation or recrystallization.
化学反応の分析
Types of Reactions
Chloro(2,2,6,6-tetramethylpiperidin-1-yl)boranyl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: It can be reduced to form borohydride compounds.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly used.
Major Products
The major products formed from these reactions include boronic acids, borohydrides, and substituted boron compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chloro(2,2,6,6-tetramethylpiperidin-1-yl)boranyl has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound can be used in the development of boron-based drugs and as a tool for studying boron metabolism in biological systems.
Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics.
作用機序
The mechanism of action of Chloro(2,2,6,6-tetramethylpiperidin-1-yl)boranyl involves its ability to form stable complexes with various substrates. The boron atom can act as a Lewis acid, accepting electron pairs from nucleophiles. This property allows the compound to participate in a variety of chemical reactions, including catalysis and the formation of boron-containing compounds. The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with.
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound that serves as a precursor in the synthesis of Chloro(2,2,6,6-tetramethylpiperidin-1-yl)boranyl.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A stable nitroxyl radical used in oxidation reactions.
Lithium tetramethylpiperidide: A strong base derived from 2,2,6,6-tetramethylpiperidine.
Uniqueness
This compound is unique due to the presence of both a boron atom and a 2,2,6,6-tetramethylpiperidin-1-yl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in synthesis and research.
特性
CAS番号 |
137696-19-6 |
|---|---|
分子式 |
C9H18BClN |
分子量 |
186.51 g/mol |
InChI |
InChI=1S/C9H18BClN/c1-8(2)6-5-7-9(3,4)12(8)10-11/h5-7H2,1-4H3 |
InChIキー |
IFCMUQHSZSPXGG-UHFFFAOYSA-N |
正規SMILES |
[B](N1C(CCCC1(C)C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


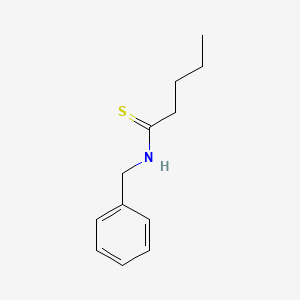
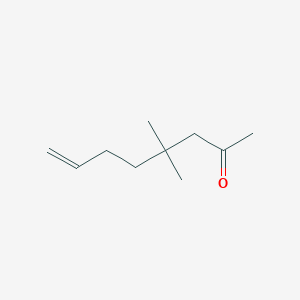

![[1,2,4,3]Triazaphospholo[1,5-a]pyridine](/img/structure/B14269097.png)


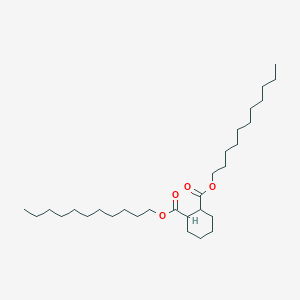
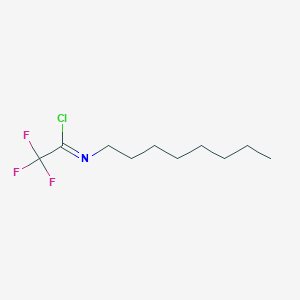

![1-Benzyl-2-[(benzyloxy)methyl]piperidine](/img/structure/B14269137.png)
